

"Sodium 2,3,4-trifluorobenzoate" CAS number and structure

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Compound of Interest

Compound Name: Sodium 2,3,4-trifluorobenzoate

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An In-depth Technical Guide to **Sodium 2,3,4-trifluorobenzoate**: Properties, Synthesis, and Applications in Drug Discovery

Introduction

Sodium 2,3,4-trifluorobenzoate is a fluorinated aromatic carboxylate that serves as a critical building block in advanced chemical synthesis. While seemingly a simple molecule, the strategic placement of three fluorine atoms on the phenyl ring imparts unique electronic and steric properties. These characteristics make it a highly valuable precursor, particularly in the fields of medicinal chemistry and materials science. For researchers and drug development professionals, understanding the utility of this compound opens avenues for creating novel molecular architectures with enhanced properties. The incorporation of fluorine can significantly influence a molecule's metabolic stability, lipophilicity, and binding affinity, making fluorinated intermediates like **Sodium 2,3,4-trifluorobenzoate** indispensable tools in the optimization of pharmaceutical candidates.^{[1][2]} This guide provides a comprehensive overview of its chemical identity, a logical synthetic approach, its applications, and essential safety protocols.

Chemical Identity and Physicochemical Properties

The foundational step in utilizing any chemical reagent is a thorough understanding of its identity and physical characteristics. **Sodium 2,3,4-trifluorobenzoate** is the sodium salt of 2,3,4-trifluorobenzoic acid.

CAS Number: 402955-41-3[3] Molecular Formula: C₇H₂F₃NaO₂[4] Molecular Weight: 198.07 g/mol [4]

The structure consists of a benzoate anion with fluorine substituents at the 2, 3, and 4 positions of the benzene ring, neutralized by a sodium cation.

Caption: Chemical structure of **Sodium 2,3,4-trifluorobenzoate**.

A summary of its key properties, along with those of its parent acid, is presented below for practical laboratory use.

Property	Sodium 2,3,4-trifluorobenzoate	2,3,4-Trifluorobenzoic Acid (Parent Acid)	Reference
CAS Number	402955-41-3	61079-72-9	[3][5]
Appearance	White to off-white solid	White to almost white powder/crystal	[6][7]
Molecular Formula	C ₇ H ₂ F ₃ NaO ₂	C ₇ H ₃ F ₃ O ₂	[4][8]
Molecular Weight	198.07 g/mol	176.09 g/mol	[4][8]
Melting Point	Not specified	140-142 °C	
Storage Temperature	2-8°C or Room Temperature	Room Temperature	[4][9]
SMILES String	C1=CC(=C(C(=C1C(=O)[O-])F)F)[Na+]	OC(=O)c1ccc(F)c(F)c1F	[10]

Synthesis and Mechanistic Rationale

Sodium 2,3,4-trifluorobenzoate is readily prepared from its parent acid, 2,3,4-trifluorobenzoic acid. The synthesis of the parent acid is the critical upstream process. While multiple specific industrial routes exist, a common and logical laboratory-scale approach involves the ortholithiation and subsequent carboxylation of 1,2,3-trifluorobenzene. The final step is a simple acid-base neutralization.

The choice of this synthetic pathway is dictated by the directing effects of the fluorine substituents. Fluorine is an ortho-, para- director in electrophilic aromatic substitution but an ortho-director for metallation due to its inductive effect and ability to coordinate with the lithium cation.



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Caption: Conceptual workflow for the synthesis of **Sodium 2,3,4-trifluorobenzoate**.

Detailed Experimental Protocol (Conceptual)

Step 1: Synthesis of 2,3,4-Trifluorobenzoic Acid

- **Inert Atmosphere Setup:** A flame-dried, three-necked flask equipped with a magnetic stirrer, a thermometer, a nitrogen inlet, and a dropping funnel is charged with anhydrous tetrahydrofuran (THF). The system is maintained under a positive pressure of nitrogen.
- **Cooling:** The flask is cooled to -78 °C using a dry ice/acetone bath.
- **Starting Material:** 1,2,3-Trifluorobenzene is added to the cooled THF.
- **Lithiation:** An equimolar amount of n-butyllithium (n-BuLi) in hexanes is added dropwise via the dropping funnel, ensuring the internal temperature does not rise above -70 °C. The mixture is stirred for 1-2 hours at this temperature.
 - **Causality:** n-BuLi is a strong base that deprotonates the most acidic proton on the aromatic ring. The inductive effects of the three adjacent fluorine atoms make the proton at the C4 position the most susceptible to abstraction, leading to the desired lithiated intermediate.
- **Carboxylation:** The reaction mixture is poured over an excess of crushed dry ice (solid CO₂) or dry CO₂ gas is bubbled through the solution.
 - **Causality:** The highly nucleophilic carbanion of the organolithium intermediate attacks the electrophilic carbon of CO₂, forming a lithium carboxylate salt.

- **Quench and Isolation:** The reaction is allowed to warm to room temperature. An aqueous solution of hydrochloric acid (HCl) is added to protonate the carboxylate and neutralize any remaining base.
- **Extraction and Purification:** The aqueous layer is extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure. The crude product is purified by recrystallization to yield pure 2,3,4-trifluorobenzoic acid.

Step 2: Preparation of **Sodium 2,3,4-trifluorobenzoate**

- **Dissolution:** The purified 2,3,4-trifluorobenzoic acid is dissolved in ethanol or water.
- **Neutralization:** A stoichiometric equivalent of sodium hydroxide (NaOH) or sodium bicarbonate (NaHCO₃) dissolved in water is added slowly with stirring.
- **Isolation:** The solvent is removed in vacuo to yield **Sodium 2,3,4-trifluorobenzoate** as a solid. The product can be washed with a non-polar solvent like diethyl ether to remove any unreacted acid and dried.

Applications in Research and Drug Development

The true value of **Sodium 2,3,4-trifluorobenzoate** lies in its utility as a versatile building block for introducing the 2,3,4-trifluorobenzoyl moiety into larger, more complex molecules.[\[11\]](#) The strategic incorporation of fluorine atoms into drug candidates is a widely used strategy in medicinal chemistry to enhance pharmacological properties.[\[1\]](#)[\[12\]](#)

Key Advantages of Fluorine Incorporation:

- **Metabolic Stability:** The carbon-fluorine bond is exceptionally strong. Replacing a C-H bond at a metabolically labile position with a C-F bond can block oxidative metabolism by cytochrome P450 enzymes, thereby increasing the drug's half-life.[\[13\]](#)
- **Modulation of pKa:** The strong electron-withdrawing nature of fluorine atoms can significantly lower the pKa of nearby basic functional groups, such as amines. This allows for fine-tuning the ionization state of a drug at physiological pH, which in turn affects its solubility, cell permeability, and target binding.[\[2\]](#)

- Enhanced Binding Affinity: Fluorine can participate in favorable non-covalent interactions (e.g., hydrogen bonds, dipole-dipole interactions) with protein targets. Its unique electronic properties can alter the conformation of a molecule, locking it into a bioactive conformation that binds more tightly to its target receptor or enzyme.[12]
- Increased Lipophilicity: Fluorination often increases the lipophilicity of a molecule, which can enhance its ability to cross cell membranes and the blood-brain barrier.[14]

Specific Synthetic Applications:

- Amide Formation: The parent acid, 2,3,4-trifluorobenzoic acid, readily undergoes coupling reactions with amines (using standard coupling agents like EDC/HOBt or by conversion to an acid chloride) to form amides. This is a cornerstone reaction in the synthesis of peptide-based drugs and other complex organic molecules.[11]
- Suzuki Coupling: As an aromatic halide derivative, related compounds can participate in palladium-catalyzed cross-coupling reactions like the Suzuki coupling. This enables the formation of carbon-carbon bonds, a critical step in building the carbon skeleton of many pharmaceuticals and agrochemicals.[11]
- Heterocyclic Synthesis: It serves as a precursor for creating novel heterocyclic compounds, which are prevalent scaffolds in many biologically active molecules.[11]

Safety and Handling

While **Sodium 2,3,4-trifluorobenzoate** itself has limited specific toxicology data, the properties of its parent acid, 2,3,4-trifluorobenzoic acid, provide a strong basis for handling protocols.

- Hazard Classifications: 2,3,4-Trifluorobenzoic acid is classified as an irritant.
 - H315: Causes skin irritation.[5]
 - H319: Causes serious eye irritation.[5]
 - H335: May cause respiratory irritation.[5]
- Personal Protective Equipment (PPE): When handling this compound (especially the parent acid), appropriate PPE is mandatory. This includes:

- Safety goggles or a face shield.
- Chemical-resistant gloves (e.g., nitrile).
- A lab coat.
- Use in a well-ventilated area or a chemical fume hood. A dust mask (type N95) is recommended when handling the powder.
- Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.[\[9\]](#)

Conclusion

Sodium 2,3,4-trifluorobenzoate is more than a simple chemical salt; it is an enabling tool for advanced molecular engineering. Its trifluorinated phenyl ring provides a pre-packaged set of desirable properties that can be strategically imparted to target molecules. For scientists in drug discovery and development, this compound represents a reliable and effective intermediate for modulating the physicochemical and pharmacokinetic profiles of new chemical entities. A firm grasp of its properties, synthesis, and safe handling is essential for leveraging its full potential in the laboratory.

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